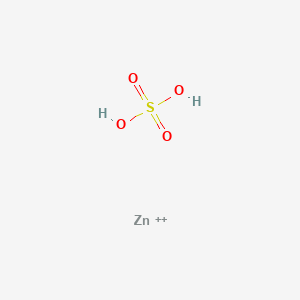

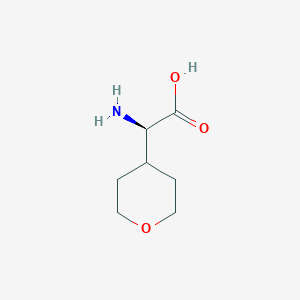

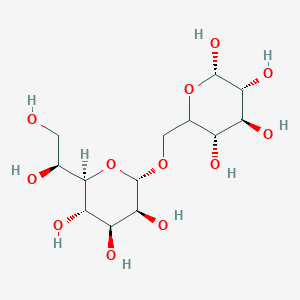

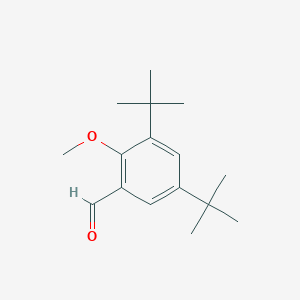

![molecular formula C14H23BO2 B152329 4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane CAS No. 859219-46-8](/img/structure/B152329.png)

4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane

Descripción general

Descripción

4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane (TM-SOD) is a synthetic organic compound that has been studied for its wide range of potential applications in the field of scientific research. TM-SOD has been found to exhibit a number of unique characteristics that make it a promising candidate for further study.

Aplicaciones Científicas De Investigación

Application in Organic Synthesis Reactions

Specific Scientific Field

Summary of the Application

This compound is an important intermediate in organic synthesis reactions . Boronic acid pinacol ester compounds, which this compound is a part of, are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Methods of Application or Experimental Procedures

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .

Results or Outcomes

The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

Application in Drug Synthesis

Specific Scientific Field

Summary of the Application

The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is used in the synthesis of biologically active compounds such as crizotinib .

Methods of Application or Experimental Procedures

The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Results or Outcomes

The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .

Application in Perovskite Solar Cells

Specific Scientific Field

Material Science and Engineering

Summary of the Application

This compound is used in the synthesis of small-molecule hole transporting materials for stable perovskite solar cells . It is part of the arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties .

Methods of Application or Experimental Procedures

The compound is synthesized and incorporated into the solar cell structure . The steady-state and time-resolved photoluminescence demonstrate that the new compounds have good hole extraction ability .

Results or Outcomes

The perovskite solar cells employing these compounds show a comparable power conversion efficiency with that of spiro-OMeTAD . After more than 200 hours of aging under one sun illumination, the residual efficiencies of the PSCs based on these compounds are 8.69% and 11.15%, respectively .

Application in Spiro-thiophene Derivatives

Specific Scientific Field

Summary of the Application

This compound is used in the synthesis of spiro-thiophene derivatives as hole-transport materials for perovskite solar cells .

Methods of Application or Experimental Procedures

The compound is synthesized and used as a core for perovskite solar cells .

Results or Outcomes

The solar cells exhibit an overall power conversion efficiency of 10.4% with an open circuit voltage of 0.94 V, and a short circuit current density of 16.54 mA cm −2 under standard testing conditions .

Application in Synthesis of Biologically Active Compounds

Specific Scientific Field

Summary of the Application

This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is used in the synthesis of biologically active compounds .

Methods of Application or Experimental Procedures

The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

Results or Outcomes

The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .

Application in Synthesis of 1H-Indazole Derivatives

Specific Scientific Field

Summary of the Application

Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives . It can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .

Methods of Application or Experimental Procedures

The compound is synthesized by two substitution reactions . The structure is characterized by FTIR, 1H and 13C NMR spectroscopy, and MS .

Results or Outcomes

The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-spiro[2.5]oct-6-en-6-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2/c1-12(2)13(3,4)17-15(16-12)11-5-7-14(8-6-11)9-10-14/h5H,6-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZIKZBFRLOIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630950 | |

| Record name | 4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane | |

CAS RN |

859219-46-8 | |

| Record name | 4,4,5,5-Tetramethyl-2-spiro[2.5]oct-5-en-6-yl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859219-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

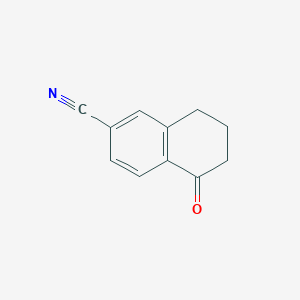

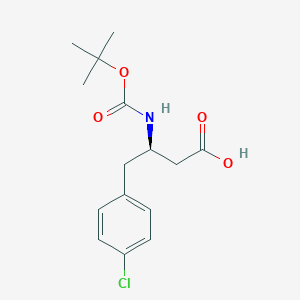

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)